

Acetylsalicylic Anhydride: A Technical Guide to a Potent Acetylating Agent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Acetylsalicylic anhydride*

Cat. No.: *B024242*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **acetylsalicylic anhydride** (also known as 2-(acetoxy)benzoic anhydride), a reactive derivative of acetylsalicylic acid. While less common than acetic anhydride, it serves as a potent acetylating agent in organic synthesis. This document details its properties, synthesis, and mechanism of action, offering valuable information for its application in research and development.

Introduction

Acetylsalicylic anhydride (CAS No. 1466-82-6) is the symmetric anhydride of acetylsalicylic acid (aspirin).^{[1][2]} It is primarily recognized in pharmaceutical contexts as a process impurity (Impurity F) in the bulk manufacturing of aspirin.^[3] However, its chemical structure, featuring two activated acyl groups, makes it a significant reagent for acetylation reactions.^[3] This process of introducing an acetyl group (CH_3CO) can fundamentally alter the physical, chemical, and biological properties of a substrate, a common strategy in drug development to modify solubility, stability, or bioavailability.

Physicochemical and Spectral Properties

Acetylsalicylic anhydride is a white to off-white solid. It is known to be highly reactive, particularly towards moisture, hydrolyzing to form two molecules of acetylsalicylic acid.^[1] It exhibits moderate solubility in organic solvents and is sparingly soluble in water.^[1]

Table 1: Physicochemical and Spectral Data for **Acetylsalicylic Anhydride**

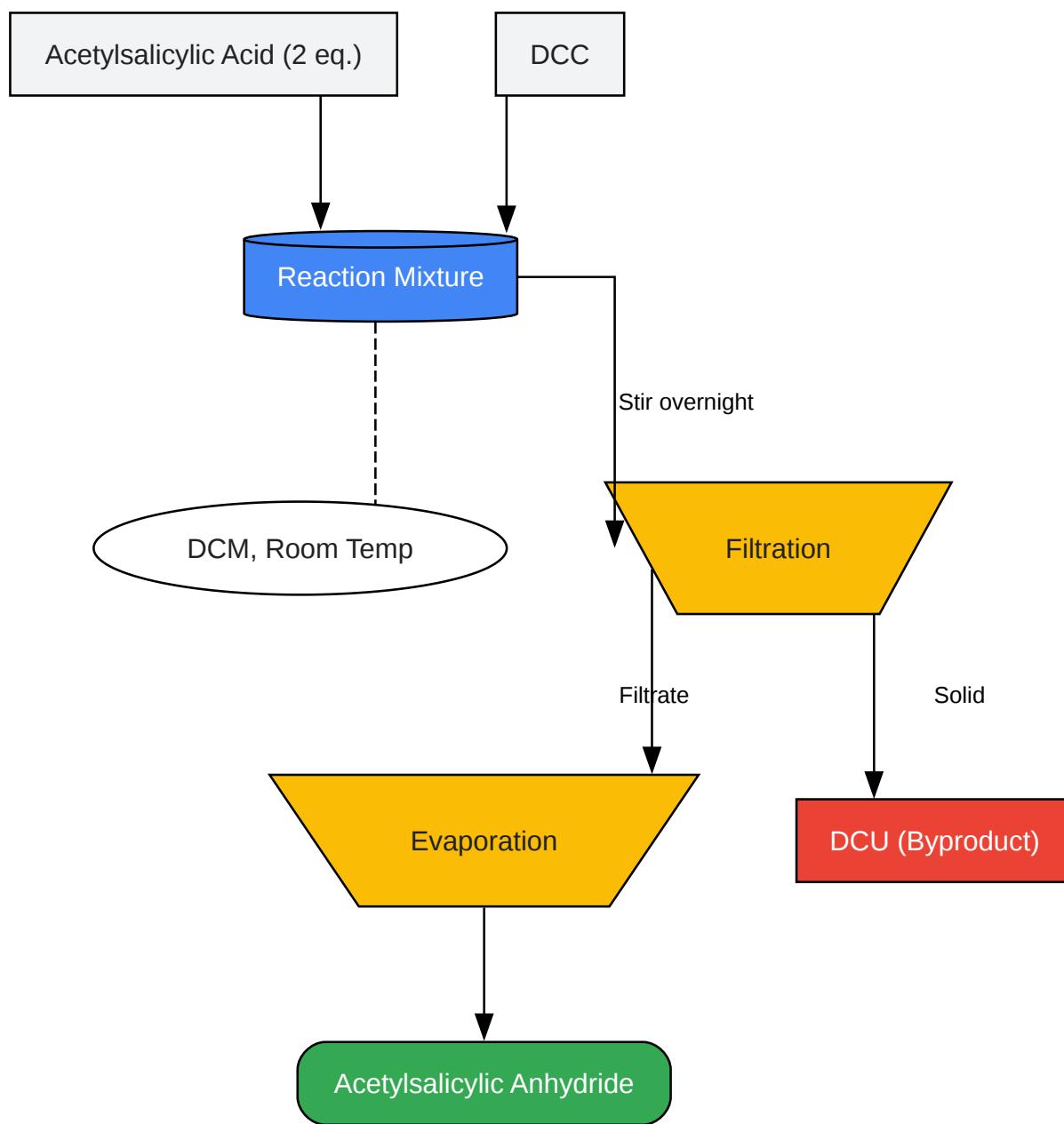
Property	Value	Reference
CAS Number	1466-82-6	[1]
Molecular Formula	C ₁₈ H ₁₄ O ₇	[4]
Molecular Weight	342.30 g/mol	[4]
Appearance	White to off-white solid	[1]
Melting Point	80-85 °C	[5]
¹ H NMR (CDCl ₃ , 400 MHz)	δ 8.08 (d, 2H), 7.70 (t, 2H), 7.40 (t, 2H), 7.19 (d, 2H), 2.31 (s, 6H)	[5]
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 169.42, 159.29, 151.83, 135.54, 132.24, 126.29, 124.42, 121.69, 20.89	[5]
IR (KBr) ν_{max} (cm ⁻¹)	1789 (br, C=O), 1728 (br, C=O), 1603 (s, C=C)	[5]

Synthesis of Acetylsalicylic Anhydride

Acetylsalicylic anhydride is not typically available as a bulk reagent and is often synthesized in the lab as needed. The primary route involves the dehydration coupling of two molecules of acetylsalicylic acid using a carbodiimide coupling agent.

Experimental Protocol: Synthesis via DCC Coupling[5]

This protocol describes the synthesis of 2-(acetoxy)benzoic anhydride from acetylsalicylic acid using N,N'-dicyclohexylcarbodiimide (DCC).


Materials:

- 2-Acetoxybenzoic acid (acetylsalicylic acid) (5.0 g, 28 mmol)
- N,N'-dicyclohexylcarbodiimide (DCC) (2.9 g, 13.9 mmol)

- Dichloromethane (DCM), anhydrous (40 mL)
- Ethyl acetate

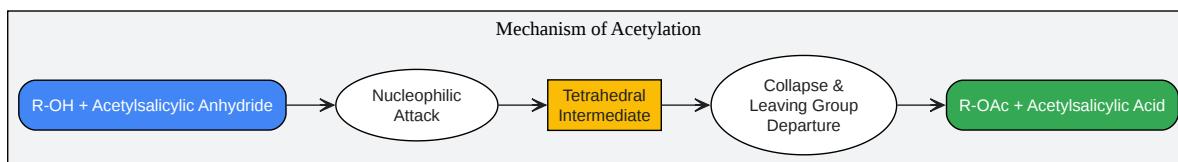
Procedure:

- Prepare a suspension of 2-acetoxybenzoic acid (5.0 g) in 30 mL of anhydrous dichloromethane.
- In a separate flask, dissolve DCC (2.9 g) in 10 mL of anhydrous dichloromethane.
- Add the DCC solution to the 2-acetoxybenzoic acid suspension.
- Stir the reaction mixture at room temperature overnight.
- Upon reaction completion, the byproduct, dicyclohexylurea (DCU), will precipitate as a white solid. Filter the mixture through a glass filter to remove the DCU, washing the solid with a small amount of dichloromethane.
- Evaporate the filtrate to yield a thick oil. Dissolve this residue in ethyl acetate and filter again to remove any residual DCU.
- Evaporate the final filtrate to give 2-(acetoxy)benzoic anhydride as a clear, thick oil, which solidifies upon storage at -20 °C. The reported yield is quantitative (4.6 g).

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **acetylsalicylic anhydride**.

Acetylsalicylic Anhydride as an Acetylating Agent


Anhydrides are potent acylating agents, reacting with nucleophiles such as alcohols, phenols, and amines to introduce an acyl group.^[6] The reactivity is driven by the presence of two carbonyl carbons and a good leaving group (a carboxylate anion), which is resonance-

stabilized. **Acetylsalicylic anhydride** functions via this mechanism, delivering an acetylsalicyl group or, more commonly in the context of acetylation, an acetyl group, with acetylsalicylic acid as the leaving group.

General Mechanism of Acetylation

The acetylation of a nucleophile (e.g., an alcohol, R-OH) proceeds via a nucleophilic acyl substitution mechanism.

- Nucleophilic Attack: The lone pair of electrons on the oxygen of the alcohol attacks one of the electrophilic carbonyl carbons of the anhydride.
- Tetrahedral Intermediate: This forms a tetrahedral intermediate.
- Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the acetylsalicylate anion as a stable leaving group.
- Deprotonation: A weak base removes the proton from the newly formed ester, yielding the final acetylated product.

[Click to download full resolution via product page](#)

Caption: General mechanism of acetylation using an anhydride.

Comparison with Other Acetylating Agents

The choice of acetylating agent is critical in synthesis design. **Acetylsalicylic anhydride** offers a different profile compared to more common reagents like acetyl chloride and acetic anhydride.

Table 2: Comparison of Common Acetylating Agents

Agent	Formula	Reactivity	Byproduct	Handling Considerations
Acetyl Chloride	CH ₃ COCl	Very High	HCl (corrosive gas)	Highly moisture-sensitive; corrosive; requires base to scavenge HCl. [7]
Acetic Anhydride	(CH ₃ CO) ₂ O	High	Acetic Acid	Moisture-sensitive; less reactive and easier to handle than acetyl chloride. [6]
Acetylsalicylic Anhydride	(C ₉ H ₇ O ₃) ₂ O	High	Acetylsalicylic Acid	Moisture-sensitive; byproduct is a solid, which may simplify or complicate purification.

General Experimental Protocol for Acetylation

This generalized protocol outlines the use of **acetylsalicylic anhydride** for the acetylation of a generic alcohol or amine substrate. Optimization of solvent, temperature, and reaction time is necessary for specific substrates.

Materials:

- Substrate (alcohol or amine, 1.0 eq)
- **Acetylsalicylic anhydride** (1.1 eq)

- Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
- Weak base (e.g., Pyridine or Triethylamine, optional, 1.2 eq)

Procedure:

- Dissolve the substrate in the chosen anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
- If using a base, add it to the solution.
- Add **acetylsalicylic anhydride** to the reaction mixture in portions.
- Stir the reaction at room temperature or with gentle heating, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate to hydrolyze any remaining anhydride.
- Extract the product into an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product using column chromatography or recrystallization as required.

Applications and Considerations

The primary utility of **acetylsalicylic anhydride** is in organic synthesis for the introduction of acetyl groups, particularly when the formation of acetic acid as a byproduct is undesirable and the solid nature of the acetylsalicylic acid byproduct might aid in purification. Its role as a "potent acetylation agent" suggests it can be effective where milder reagents fail.[\[3\]](#)

For professionals in drug development, understanding impurities like **acetylsalicylic anhydride** is crucial for ensuring the quality, safety, and regulatory compliance of aspirin products.[\[3\]](#) As a synthetic reagent, its specialized nature makes it a tool for specific applications rather than a general-purpose acetylating agent. Its high reactivity necessitates careful handling under anhydrous conditions to prevent premature hydrolysis.[\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1466-82-6: Acetylsalicylic anhydride | CymitQuimica [cymitquimica.com]
- 2. Acetylsalicylic anhydride | C18H14O7 | CID 15110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetylsalicylic Anhydride|CAS 1466-82-6 [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. ACETYLSALICYLIC ANHYDRIDE | 1466-82-6 [chemicalbook.com]
- 6. Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection [bocsci.com]
- 7. youtube.com [youtube.com]
- To cite this document: BenchChem. [Acetylsalicylic Anhydride: A Technical Guide to a Potent Acetylating Agent]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b024242#acetylsalicylic-anhydride-as-an-acetylating-agent>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com